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molecular formula C4H9NO4 B8737042 N,N-bis-hydroxymethyl-glycine CAS No. 78464-17-2

N,N-bis-hydroxymethyl-glycine

Cat. No. B8737042
M. Wt: 135.12 g/mol
InChI Key: WOAWYKPABZNBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486359

Procedure details

37.5 g. of glycine are added to a hot solution of 500 ml. anhydrous methanol, 47.0 g. of triethylamine and 30.0 g. of paraformaldehyde. N,N-bis-hydroxymethyl-glycine obtained in the reaction mixture is reacted without isolation with 55.0 g. of diethyl-phosphite and the reaction mixture is boiled under stirring for 1 hour. To the obtained solution containing dialkyl-[N-(N-hydroxy-methylene-glycine)-methylene]-phosphite 210 ml. of conc. hydrochloric acid are added and the formed N-phosphonomethyl-glycine-ethyl ester is heated for 1.5 hours at 115° C. to hydrolyze it to N-phosphonomethyl-glycine. The reaction mixture is processed and thus 66-68 g. of N-phosphonomethyl-glycine are obtained in crystalline form, purity: above 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6][OH:7].[CH2:8]=[O:9]>C(N(CC)CC)C>[OH:7][CH2:6][N:1]([CH2:8][OH:9])[CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCN(CC(=O)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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